molecular formula C21H27NOS B1198182 Tibalosin

Tibalosin

カタログ番号: B1198182
分子量: 341.5 g/mol
InChIキー: FJLRGFADCXTJNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tibalosin, also known as this compound, is a useful research compound. Its molecular formula is C21H27NOS and its molecular weight is 341.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

  • Cancer Therapy
    • Mechanism of Action : Tibalosin functions by forming hydrophobic contacts with specific amino acids in the TrkA receptor, leading to inhibition of its activity. This mechanism can potentially reduce cancer cell proliferation and metastasis .
    • Molecular Docking Studies : In molecular docking analyses, this compound exhibited a docking score of −10.184 kcal/mol, indicating strong binding affinity to TrkA. This suggests that this compound could serve as an effective allosteric inhibitor .
  • Drug Repurposing
    • This compound is being explored for repurposing within the framework of existing drugs. The methodology involves molecular dynamics simulations to validate its interactions with target proteins, which can expedite the drug discovery process .
  • Comparative Efficacy
    • Studies have compared this compound with other compounds, such as delanzomib, highlighting its favorable binding characteristics and potential as a less toxic alternative in therapeutic applications .

Data Tables

Compound Docking Score (kcal/mol) Binding Energy (MM-GBSA dG) Potential Application
This compound−10.184−50.54Allosteric inhibition of TrkA
Delanzomib−10.643−67.96Allosteric inhibition of TrkA

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • Research conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations. This was particularly noted in neuroblastoma and breast cancer models.
  • Molecular Dynamics Simulations
    • A study involving 200 ns molecular dynamics simulations confirmed the stability of this compound's interactions with TrkA, providing a robust foundation for its further evaluation as a therapeutic agent .
  • Clinical Implications
    • Early-phase clinical trials are being designed to assess the safety and efficacy of this compound in patients with advanced cancers expressing high levels of TrkA.

特性

分子式

C21H27NOS

分子量

341.5 g/mol

IUPAC名

1-(2,3-dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol

InChI

InChI=1S/C21H27NOS/c1-16(22-13-6-5-9-17-7-3-2-4-8-17)21(23)19-10-11-20-18(15-19)12-14-24-20/h2-4,7-8,10-11,15-16,21-23H,5-6,9,12-14H2,1H3

InChIキー

FJLRGFADCXTJNV-UHFFFAOYSA-N

正規SMILES

CC(C(C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3

同義語

1,2,3-dihydro-5-benzo(b)thienyl-2-(4-phenylbutylamino)-1-propanol
CP 804-S
CP-804S
tibalosin
tibalosine

製品の起源

United States

Synthesis routes and methods

Procedure details

4 gr of 1-(2,3-dihydro-5-benzo[b]thienyl-2-bromo-1-propanol, 100 ml of ethanol and 20 gr of 4-phenylbutylamine are refluxed for 5 hours. The solvent and excess amine are evaporated in vacuo and the residue obtained is treated with ether. The solid is recrystallized from a mixture of methanol and ether, and the corresponding free base is obtained by treatment with a diluted NaOH solution and recrystallized from acetone. 1.05 gr of final product are so obtained.
Name
2,3-dihydro-5-benzo[b]thienyl-2-bromo-1-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。